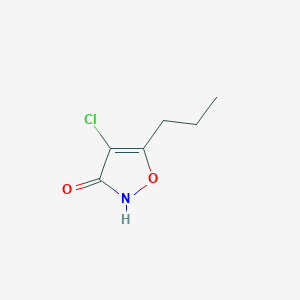
4-Chloro-5-propyl-1,2-oxazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-5-propyl-1,2-oxazol-3-one is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered rings containing one oxygen and one nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-5-propyl-1,2-oxazol-3-one can be achieved through several methods. One common approach involves the reaction of aromatic and unsaturated primary amides with 2,3-dibromopropene in the presence of a base such as cesium carbonate (Cs₂CO₃). This reaction allows the formation of 2-aryl-5-alkyl-substituted oxazoles in a single step with good yields .
Industrial Production Methods
Industrial production of oxazoles, including this compound, often involves the use of high-throughput synthesis techniques and optimized reaction conditions to ensure scalability and cost-effectiveness. These methods may include the use of continuous flow reactors and automated synthesis platforms to achieve consistent and high-yield production.
化学反応の分析
Types of Reactions
4-Chloro-5-propyl-1,2-oxazol-3-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron(III) chloride (FeCl₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines. Substitution reactions may produce various halogenated or alkylated derivatives.
科学的研究の応用
4-Chloro-5-propyl-1,2-oxazol-3-one has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules and natural products.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
作用機序
The mechanism of action of 4-Chloro-5-propyl-1,2-oxazol-3-one involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
4-Chloro-5-propyl-1,2-oxazol-3-one can be compared with other similar compounds, such as:
Oxazole: The parent compound with a five-membered ring containing one oxygen and one nitrogen atom.
Isoxazole: A similar compound with the oxygen and nitrogen atoms in different positions within the ring.
Thiazole: A related compound with a sulfur atom replacing the oxygen atom in the ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other oxazole derivatives .
特性
CAS番号 |
31561-96-3 |
|---|---|
分子式 |
C6H8ClNO2 |
分子量 |
161.58 g/mol |
IUPAC名 |
4-chloro-5-propyl-1,2-oxazol-3-one |
InChI |
InChI=1S/C6H8ClNO2/c1-2-3-4-5(7)6(9)8-10-4/h2-3H2,1H3,(H,8,9) |
InChIキー |
KKHYIIMLOAUNIB-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(C(=O)NO1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


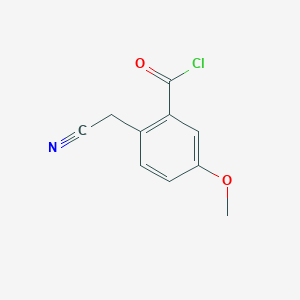
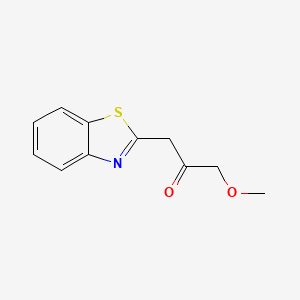
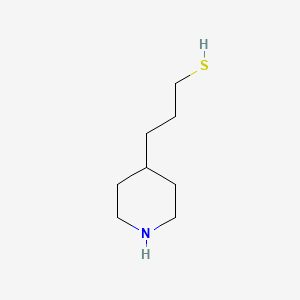
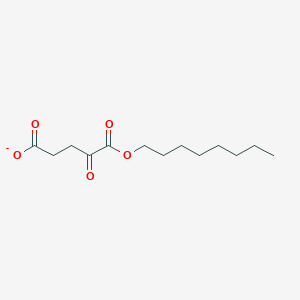

![Benzyl 2-(2-hydroxyethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13960911.png)

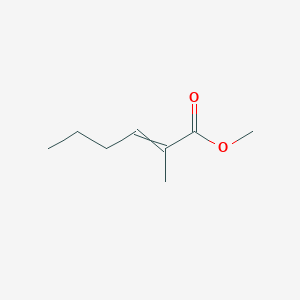
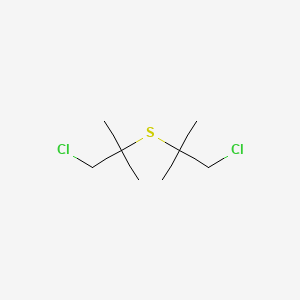
![7H-Thiazolo[5,4-e]benzotriazole](/img/structure/B13960931.png)


![6,7-Dihydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B13960958.png)
![(4-Chloro-phenyl)-[6-(6-methoxy-pyridin-2-yl)-pyrazin-2-yl]-amine](/img/structure/B13960964.png)
